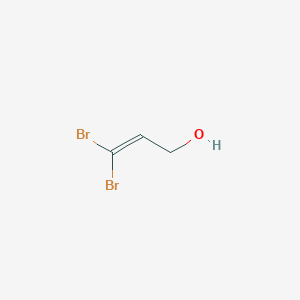

3,3-Dibromoprop-2-en-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Dibromoprop-2-en-1-ol is a chemical compound with the CAS Number: 101084-79-1 . It has a molecular weight of 215.87 and is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3,3-Dibromoprop-2-en-1-ol is 1S/C3H4Br2O/c4-3 (5)1-2-6/h1,6H,2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

3,3-Dibromoprop-2-en-1-ol is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

Synthesis Applications

- 3,3-Dibromoprop-2-en-1-ol is utilized in the novel synthesis of furans, specifically in the palladium-catalyzed cyclization-isomerization process for creating 3,3,3-trifluoroprop-1-en-2-yl-substituted furans (Zhang, Zhao, & Lu, 2007).

Biological Activity

- The compound has been identified in the dichloromethane solubles of the red alga Plocamium costatum, suggesting its natural occurrence and potential ecological roles, such as deterring barnacle larval settlement (Konig, Wright, & de Nys, 1999).

Gold-Catalyzed Allylic Amination

- Gold catalysis is employed for intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, demonstrating the compound's role in forming 1,2-dihydroquinolines and bioactive tetrahydroquinoline alkaloids (Kothandaraman, Foo, & Chan, 2009).

Stereochemistry

- In the study of dynamic resolution via the formation of diastereoisomeric esters, (S)-2,3-Dibromopropan-1-ol was obtained from racemic 2,3-dibromopropan-1-ol, indicating its potential in enantiomerically pure synthesis (Brunetto, Gori, Fiaschi, & Napolitano, 2002).

Homocoupling and Cyclization

- The compound is involved in regio- and stereoselective homocoupling, leading to fluorescent dihydrofuran derivatives, showcasing its utility in creating complex molecular structures (Funayama, Satoh, & Miura, 2005).

Polymer Science

- In polymer science, But-3-en-1-ol, closely related to 3,3-Dibromoprop-2-en-1-ol, is used in metallocene terpolymerization with ethylene and norbornene, indicating the compound's potential in polymer chemistry (Liu, Yao, Cao, Li, & Zhu, 2009).

Catalysis

- The compound's derivative, prop-2-ene-1-ol, is used in hydrocarbonylation to produce butane-1,4-diol and 2-methylpropan-1-ol, demonstrating its application in catalytic processes (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).

Pharmaceutical Chemistry

- 2,2,3-Tribromopropanal, related to 3,3-Dibromoprop-2-en-1-ol, is used in the Skraup-type synthesis of 3-bromoquinolin-6-ols, showcasing the compound's role in the synthesis of pharmaceutical intermediates (Lamberth et al., 2014).

Marine Chemistry

- Halogenated but-3-en-2-ols, structurally similar to 3,3-Dibromoprop-2-en-1-ol, are found in the methylene chloride extract of the red alga Asparagopsis taxiformis, suggesting the compound's significance in marine natural products chemistry (Woolard, Moore, & Roller, 1976).

作用機序

Safety and Hazards

The safety information for 3,3-Dibromoprop-2-en-1-ol includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

特性

IUPAC Name |

3,3-dibromoprop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c4-3(5)1-2-6/h1,6H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWKWABVYDUUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)

![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613326.png)

![N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613328.png)

![1-[(4-Nitrophenyl)methyl]adamantane](/img/structure/B2613330.png)

![(1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2613331.png)

![2-Chloromethyl-6-nitrobenzo[d]thiazole](/img/structure/B2613333.png)